molecular formula C9H7F3N4O B2691304 2-azido-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 847149-82-0

2-azido-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2691304
CAS No.: 847149-82-0
M. Wt: 244.177
InChI Key: YDCQJEJEWWUUPY-UHFFFAOYSA-N
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Description

2-azido-N-[3-(trifluoromethyl)phenyl]acetamide is an organic compound with the molecular formula C9H7F3N4O It is characterized by the presence of an azido group (-N3) and a trifluoromethyl group (-CF3) attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 3-(trifluoromethyl)aniline with chloroacetyl chloride to form an intermediate, which is then treated with sodium azide to introduce the azido group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Mechanism of Action

The mechanism of action of 2-azido-N-[3-(trifluoromethyl)phenyl]acetamide involves the reactivity of the azido group. In cycloaddition reactions, the azido group reacts with alkynes to form stable triazole rings. In reduction reactions, the azido group is converted to an amine, which can interact with various biological targets. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable moiety in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-azido-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the combination of the azido and trifluoromethyl groups, which confer distinct reactivity and stability. The azido group allows for versatile chemical transformations, while the trifluoromethyl group enhances the compound’s physicochemical properties .

Properties

IUPAC Name

2-azido-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4O/c10-9(11,12)6-2-1-3-7(4-6)15-8(17)5-14-16-13/h1-4H,5H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCQJEJEWWUUPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN=[N+]=[N-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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